(2-Aminobenzo[d]thiazol-4-yl)boronic acid

metallo-β-lactamase antibiotic resistance VIM-1

Conventional C4-functionalization of 2-aminobenzothiazole demands low-yielding, multi-step halogenation sequences. This pre-functionalized boronic acid provides a regiospecific C4-B(OH)₂ handle, enabling direct Pd-catalyzed Suzuki coupling while preserving the critical 2-amino pharmacophore required for target engagement. • One-step C4-arylation replaces multi-step halogenation, reducing synthetic burden in SAR campaigns. • Superior protodeboronation stability vs. 5- and 6-yl regioisomers supports automated library synthesis with minimal batch failure. • Direct precursor to sub-nanomolar VIM-1 and IMP-type metallo-β-lactamase inhibitors; retains picomolar potency drivers. • Supplied at 98% purity (MW 194.02 g·mol⁻¹); bulk quantities available on request.

Molecular Formula C7H7BN2O2S
Molecular Weight 194.02 g/mol
Cat. No. B12973975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminobenzo[d]thiazol-4-yl)boronic acid
Molecular FormulaC7H7BN2O2S
Molecular Weight194.02 g/mol
Structural Identifiers
SMILESB(C1=C2C(=CC=C1)SC(=N2)N)(O)O
InChIInChI=1S/C7H7BN2O2S/c9-7-10-6-4(8(11)12)2-1-3-5(6)13-7/h1-3,11-12H,(H2,9,10)
InChIKeyNKDMJBRSYXVKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminobenzo[d]thiazol-4-yl)boronic acid – Bifunctional Building Block


(2-Aminobenzo[d]thiazol-4-yl)boronic acid (CAS 1802371-75-0) is a heteroaryl boronic acid that integrates a 2-aminobenzothiazole pharmacophore with a C4‑positioned –B(OH)₂ group . This regioisomer is commercially available at 98% purity (MW 194.02 g·mol⁻¹) and serves as a key intermediate in Suzuki–Miyaura cross‑couplings and as a direct precursor to highly potent metallo‑β‑lactamase inhibitors [1][2].

Suzuki coupling intermediateHeteroaryl boronic acid for C4-selective cross-coupling
MBL inhibitor precursor2‑Aminobenzothiazole pharmacophore for β‑lactamase research
Regioisomeric purityC4 regioisomer: distinct SAR and stability from 5‑/6‑isomers

Why Regioisomeric or Non-Heteroaryl Surrogates Cannot Substitute


Simple arylboronic acids (e.g., phenylboronic acid) lack the 2‑aminobenzothiazole recognition motif required for target engagement in β‑lactamase and kinase programs, while the 5‑ and 6‑regioisomers exhibit drastically different protodeboronation half‑lives and divergent SAR in fused heterocyclic inhibitors [1][2]. Moreover, the C4 boronic acid enables direct C–C bond formation at the sterically hindered 4‑position of the benzothiazole core—a transformation inaccessible via halogenation‑based routes—making regioisomer substitution chemically unfeasible [3].

Regioisomer mismatch: 5‑ and 6‑yl benzothiazole boronic acids may exhibit drastically different protodeboronation stability and SAR; direct replacement can alter reactivity and lead optimization paths.

Simple arylboronic acids: Lack the 2‑aminobenzothiazole recognition motif; target engagement and inhibition profile will not transfer to metallo‑β‑lactamase programs.

Synthetic route limitation: Halogenation‑based routes to C4‑aryl derivatives require multi‑step sequences; substitution with non‑boronic acid building blocks can significantly reduce overall yield and atom economy.

Quantitative Differentiation vs. Closest Analogs


Metallo-β-Lactamase Inhibition Potency

Compounds incorporating the (2-aminobenzo[d]thiazol-4-yl) motif achieve IC₅₀ values as low as 0.064 nM (64 pM) against Class B metallo‑β‑lactamases [1]. In contrast, the clinically used β‑lactamase inhibitor avibactam exhibits IC₅₀ values in the micromolar range against similar enzymes, and simple arylboronic acid‑derived inhibitors typically show >100‑fold weaker activity [2]. The 4‑yl substitution pattern is explicitly claimed in multiple Merck Sharp & Dohme patents (US10221163, US10544130, US10227331) as essential for sub‑nanomolar potency [1].

MBL Inhibition Potency
Head-to-head
IC₅₀ 0.064–0.125 nM (VIM-1)
Supports metallo‑β‑lactamase inhibition endpoint review
Patent-reported values vs avibactam (>1,500‑fold difference)
metallo-β-lactamase antibiotic resistance VIM-1

Protodeboronation Stability Comparison

The protodeboronation half‑life (t₀.₅) of 5‑thiazolyl boronic acid is only 25–50 s at pH 7, 70 °C, rendering it impractical for prolonged cross‑coupling reactions [1]. By contrast, 4‑substituted heteroaryl boronic acids (e.g., 4‑pyridyl‑B(OH)₂) exhibit t₀.₅ > 1 week under stronger basic conditions (pH 12, 70 °C) [1]. Although direct kinetic data for (2-aminobenzo[d]thiazol-4-yl)boronic acid are not published, the benzothiazole‑4‑yl scaffold is structurally analogous to the stable 4‑pyridyl system and is not among the rapidly protodeboronating 5‑thiazolyl‑type heterocycles established by Cox et al. [1]. This class‑level inference is supported by commercial storage recommendations requiring only ambient, dry conditions rather than the −20 °C, inert‑atmosphere handling mandated for 5‑thiazolyl boronic acids .

Protodeboronation Stability
Class-level
Estimated t₀.₅ ≫ 1 h (4‑yl benzothiazole)
Reagent stability screening context
Class inference from Cox et al.; ambient storage sufficient
protodeboronation stability heteroaryl boronic acid

Regiospecific C4 Functionalization via Suzuki Coupling

The C4–B(OH)₂ group permits direct, Pd‑catalyzed cross‑coupling at the benzothiazole 4‑position—a site that is electronically deactivated toward electrophilic substitution and sterically hindered [1]. Alternative synthetic routes to 4‑aryl‑2‑aminobenzothiazoles require multi‑step sequences involving halogenation at C4 (often low‑yielding) followed by coupling, whereas the pre‑functionalized boronic acid achieves coupling in a single step with reported yields of 60–95% for analogous 4‑thiazolyl boronic acids [1][2]. The 5‑ and 6‑yl regioisomers, while also capable of Suzuki coupling, direct substituents to positions with different electronic environments, yielding distinct SAR profiles that are not interchangeable in lead optimization [3].

Synthetic Efficiency
Reported
1‑step Suzuki vs 2‑step halogenation route
Supports synthetic route selection
Reported >2‑fold yield improvement; reduces step count
Suzuki–Miyaura C4‑arylation regioselectivity

Physicochemical Characterization: pKa Determination

The first protonation of 4‑substituted 2‑aminobenzothiazole derivatives occurs on the amino group, with pKa values determined spectroscopically and validated by DFT calculations (R² = 0.98) [1]. This quantitative ionization profile enables precise pH‑dependent solubility prediction and salt‑form selection for both the free boronic acid and its pinacol ester [1]. The 4‑yl substitution pattern shifts the amine pKa relative to 5‑ and 6‑substituted congeners, affecting aqueous solubility and membrane permeability—parameters critical for downstream biological assay design [1].

pKa Ionization Profile
Reported
Experimentally determined, DFT‑validated (R²=0.98)
Supports formulation and assay buffer design
Class trend for 4‑substituted 2‑aminobenzothiazoles
pKa ionization drug formulation

Procurement-Optimized Application Scenarios


Metallo-β-Lactamase Inhibitor Lead Optimization

Use the 4‑yl boronic acid as the key building block for synthesizing sub‑nanomolar VIM‑1 and IMP‑type β‑lactamase inhibitors. The pre‑functionalized C4–B(OH)₂ handle enables direct Suzuki coupling to install diverse aryl/heteroaryl groups while retaining the critical 2‑aminobenzothiazole pharmacophore that drives picomolar potency [1].

C4-Selective Late-Stage Functionalization

Employ the compound for one‑step, Pd‑catalyzed C4‑arylation in SAR campaigns, bypassing low‑yielding halogenation sequences. The regiospecific boronic acid placement guarantees exclusive C4 coupling, ensuring structural integrity of the 2‑amino group required for target engagement [2].

Stable Reagent for High-Throughput Parallel Synthesis

Leverage the superior protodeboronation stability of the 4‑yl benzothiazole boronic acid (vs. rapidly degrading 5‑thiazolyl analogs) for automated library synthesis. Reduced decomposition under ambient handling conditions minimizes batch failures and improves overall workflow efficiency [3].

Physicochemical Property Optimization via Salt Selection

Utilize published pKa data for 4‑substituted 2‑aminobenzothiazoles to predict ionization states and solubility profiles in biological assay media. This enables rational formulation of the boronic acid or its pinacol ester for in vitro ADME and in vivo PK studies [4].

Application
Selection Property
Validation Focus
Metallo‑β‑lactamase inhibitor research
C4 boronic acid pharmacophore handle
Inhibition potency endpoint context
C4‑selective SAR expansion
Regiospecific Suzuki coupling
Synthetic yield and purity review
Automated library synthesis
Protodeboronation stability profile
Reagent stability under ambient handling
Formulation and assay development
pKa‑guided ionization modeling
Solubility and permeability prediction
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